Methyl 3-iodo-4-(2-oxo-2-phenylethoxy)benzoate
Description
Methyl 3-iodo-4-(2-oxo-2-phenylethoxy)benzoate is a benzoate ester derivative with a methyl ester group at the carboxylate position, an iodine substituent at the 3-position of the aromatic ring, and a 2-oxo-2-phenylethoxy group at the 4-position. The 2-oxo-2-phenylethoxy moiety consists of a ketone-linked phenacyl group, which may confer unique reactivity or structural features, such as participation in photochemical reactions or serving as a protecting group in synthetic chemistry .
Properties
Molecular Formula |
C16H13IO4 |
|---|---|
Molecular Weight |
396.18 g/mol |
IUPAC Name |
methyl 3-iodo-4-phenacyloxybenzoate |
InChI |
InChI=1S/C16H13IO4/c1-20-16(19)12-7-8-15(13(17)9-12)21-10-14(18)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
NCSZBTZEUWDEOA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC(=O)C2=CC=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of iodine reagents and appropriate solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-4-(2-oxo-2-phenylethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The phenylethoxy group can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic compounds.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can modify the phenylethoxy group .
Scientific Research Applications
Methyl 3-iodo-4-(2-oxo-2-phenylethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-iodo-4-(2-oxo-2-phenylethoxy)benzoate involves its interaction with specific molecular targets and pathways. The iodine atom and phenylethoxy group play crucial roles in its reactivity and binding affinity. These interactions can lead to various biochemical effects, depending on the context of its application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Iodinated Benzoate Esters
- Methyl 3-iodo-4-(o-tolyloxy)benzoate (Compound 16) : Substituents: 3-iodo, 4-(o-tolyloxy). Physical State: Colorless oil. Yield: 89% (synthesized via nucleophilic aromatic substitution).
Ethyl 3-iodo-4-methoxybenzoate :
- Substituents : 3-iodo, 4-methoxy, ethyl ester.
- Key Features : The ethyl ester and methoxy group may increase lipophilicity compared to the methyl ester and ketone-containing substituent in the target compound.
Phenacyl Ester Derivatives
- 2-(4-Fluorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate :
- Substituents : 3-trifluoromethyl, 2-oxoethyl-4-fluorophenyl.
- Physical State : Crystalline solid (structurally characterized via X-ray diffraction).
- Applications : Used in photo-removable protecting groups and heterocycle synthesis. The fluorophenyl group may enhance stability compared to the phenyl group in the target compound.
Triazine-Linked Benzoates
- Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate : Substituents: Triazine core with bromo, formyl, and methoxyphenoxy groups.
Comparative Analysis Table
Key Research Findings and Implications
- Synthetic Methods : The target compound’s synthesis likely parallels iodinated benzoate derivatives (e.g., nucleophilic substitution or esterification), though the 2-oxo-2-phenylethoxy group may require specialized reagents like phenacyl bromide .
- Physical Properties : The absence of crystallinity data for the target compound contrasts with crystalline phenacyl derivatives, suggesting that the phenyl-ketone moiety may influence packing efficiency .
- Functional Group Effects :
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